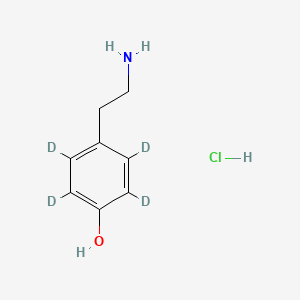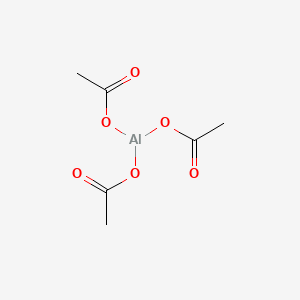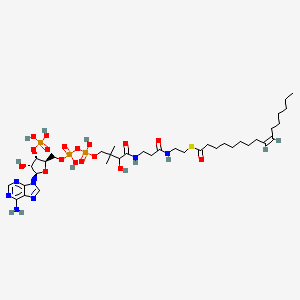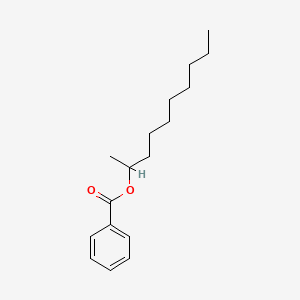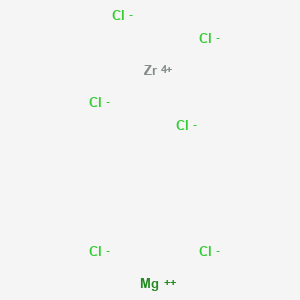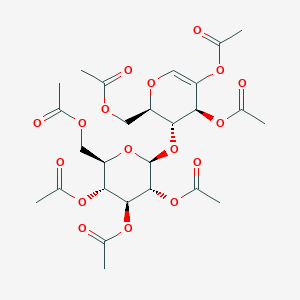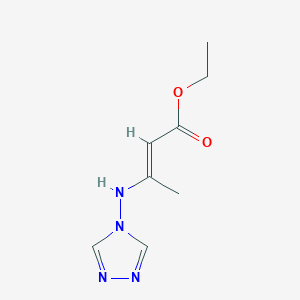
ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate typically involves the reaction of an appropriate triazole derivative with an ethyl ester of a suitable unsaturated carboxylic acid. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the development of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The triazole ring is known to form strong interactions with metal ions and proteins, which can influence its biological activity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
Ethyl 3-amino-2-butenoate: A related compound with a similar ethyl ester and unsaturated carboxylic acid moiety.
Triazole-based pharmaceuticals: Compounds like fluconazole and itraconazole, which contain triazole rings and are used as antifungal agents.
Uniqueness
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate is unique due to its specific combination of a triazole ring and an unsaturated ester moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
属性
CAS 编号 |
392727-55-8 |
|---|---|
分子式 |
C8H12N4O2 |
分子量 |
196.21 g/mol |
IUPAC 名称 |
ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate |
InChI |
InChI=1S/C8H12N4O2/c1-3-14-8(13)4-7(2)11-12-5-9-10-6-12/h4-6,11H,3H2,1-2H3/b7-4+ |
InChI 键 |
XVZRDSUYUFVMCG-QPJJXVBHSA-N |
手性 SMILES |
CCOC(=O)/C=C(\C)/NN1C=NN=C1 |
规范 SMILES |
CCOC(=O)C=C(C)NN1C=NN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


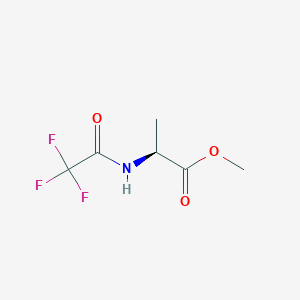
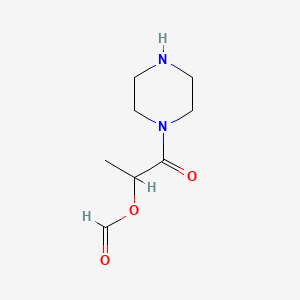
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
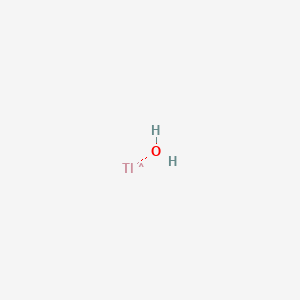
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
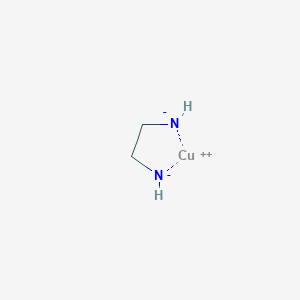
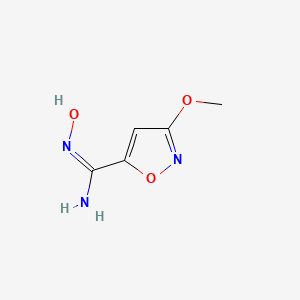
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
